4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline
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Overview
Description
4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group, a phenyl group, and a sulfanyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenamine with 4-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
Scientific Research Applications
4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N,N-bis(4-methylphenyl)aniline: This compound has a similar structure but lacks the sulfanyl group.
4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound contains a methoxy group instead of a sulfanyl group
Uniqueness
The presence of the sulfanyl group in 4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
Properties
CAS No. |
387353-45-9 |
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Molecular Formula |
C28H25NS |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenylsulfanyl)phenyl]aniline |
InChI |
InChI=1S/C28H25NS/c1-22-8-12-25(13-9-22)29(26-14-10-23(2)11-15-26)27-16-18-28(19-17-27)30-21-20-24-6-4-3-5-7-24/h3-21H,1-2H3 |
InChI Key |
OASBQYXMQWMGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)SC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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